![molecular formula C11H11F2NO3S B1439794 (4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-19-7](/img/structure/B1439794.png)
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Overview
Description
The compound is an organic molecule that likely contains a difluoromethoxy group attached to a phenyl ring . This structure is similar to 4-(Difluoromethoxy)phenyl isocyanate, which is an organic building block containing an isocyanate group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(Difluoromethoxy)phenyl isocyanate are commercially available .Molecular Structure Analysis
The molecular structure of this compound likely includes a phenyl ring with a difluoromethoxy group attached, similar to 4-(Difluoromethoxy)phenyl isocyanate .Physical And Chemical Properties Analysis
For a related compound, 4-(Difluoromethoxy)phenyl isocyanate, the properties include a refractive index of 1.495, a boiling point of 209 °C, and a density of 1.323 g/mL at 25 °C .Scientific Research Applications
-
Pharmaceuticals and Agrochemicals
- Difluoromethoxy compounds play an increasingly important role in pharmaceuticals and agrochemicals . They are often used in the synthesis of various drugs due to their unique chemical properties .
- The specific methods of application or experimental procedures can vary widely depending on the particular drug being synthesized .
- The outcomes of these applications can also vary, but generally, the incorporation of difluoromethoxy groups into drug molecules can enhance their efficacy or alter their pharmacokinetic properties .
-
Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation
- Compounds similar to “(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid”, such as 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid, have been studied for their inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation .
- This involves in vitro and in vivo experiments, including the use of bleomycin-induced pulmonary fibrosis models .
- The results of these studies suggest that these compounds can effectively inhibit TGF-β1-induced epithelial–mesenchymal transformation, which has implications for the treatment of conditions like pulmonary fibrosis .
- Materials Science
- Difluoromethoxy compounds, including those similar to “(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid”, are also used in materials science .
- These compounds can be used in the synthesis of various materials due to their unique chemical properties .
- The specific methods of application or experimental procedures can vary widely depending on the particular material being synthesized .
- The outcomes of these applications can also vary, but generally, the incorporation of difluoromethoxy groups into material molecules can enhance their properties or alter their characteristics .
- Chemical Synthesis
- Difluoromethoxy compounds, including those similar to “(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid”, are used in chemical synthesis .
- These compounds can be used in the synthesis of various chemicals due to their unique chemical properties .
- The specific methods of application or experimental procedures can vary widely depending on the particular chemical being synthesized .
- The outcomes of these applications can also vary, but generally, the incorporation of difluoromethoxy groups into chemical molecules can enhance their properties or alter their characteristics .
properties
IUPAC Name |
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16)/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELJKCVNKLGPM-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



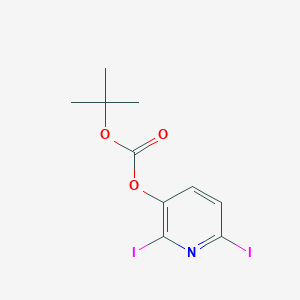
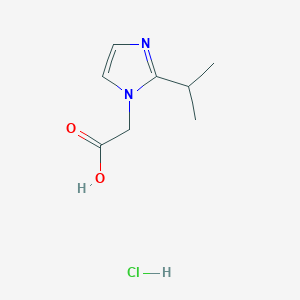
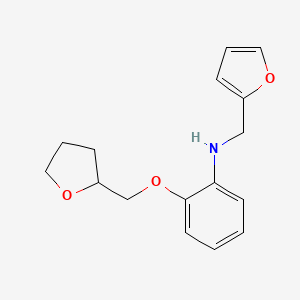
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)
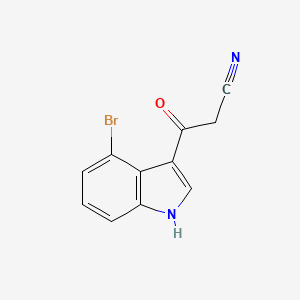
![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
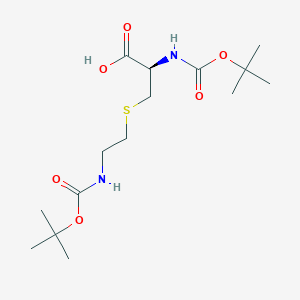
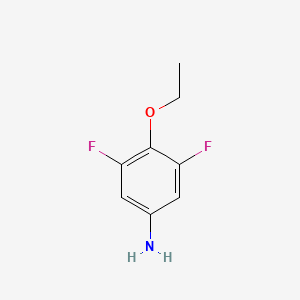
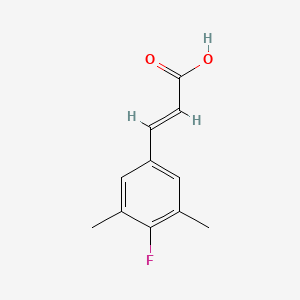
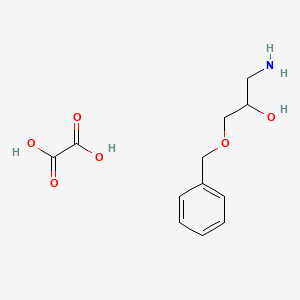
-methanamine](/img/structure/B1439725.png)
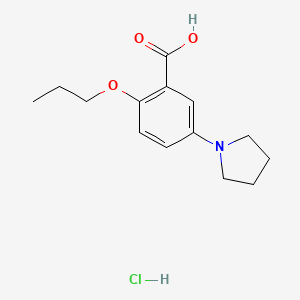
![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)